1,2,4-Triacetoxybenzene

Catalog No.
S1941928
CAS No.
613-03-6
M.F
C12H12O6
M. Wt
252.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Triacetoxybenzene

CAS Number

613-03-6

Product Name

1,2,4-Triacetoxybenzene

IUPAC Name

(3,4-diacetyloxyphenyl) acetate

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C12H12O6/c1-7(13)16-10-4-5-11(17-8(2)14)12(6-10)18-9(3)15/h4-6H,1-3H3

InChI Key

AESFGSJWSUZRGW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC(=O)C
  • Synthesis of Aminated Hydroxynaphthazarins and Echinamines

    Researchers have utilized 1,2,4-Triacetoxybenzene as a starting material for the synthesis of aminated hydroxynaphthazarins and echinamines, which are classes of natural products with potential biological activities [].

  • Preparation of 6,7-Dihydroxychromenones

    Another research application involves the conversion of 1,2,4-Triacetoxybenzene into 6,7-dihydroxychromenones. These intermediate compounds can be further elaborated to create various crown ethers, which are cyclic molecules with unique properties for binding specific cations [].

  • Total Synthesis of Santalin Y

    Scientists have employed 1,2,4-Triacetoxybenzene in the total synthesis of santalin Y, a naturally occurring pigment found in sandalwood with potential medicinal applications [].

1,2,4-Triacetoxybenzene is an organic compound with the molecular formula C12H12O6C_{12}H_{12}O_6. It is characterized by three acetoxy groups attached to a benzene ring at the 1, 2, and 4 positions. This compound is notable for its structural features that influence its chemical reactivity and biological properties. Its systematic name reflects its functional groups, which are responsible for its reactivity in various chemical processes.

Due to its functional groups:

  • Hydrolysis: Under acidic conditions, it can be hydrolyzed to yield 1,2,4-benzenetriol. For example, when treated with hydrochloric acid in methanol and water, it can be converted into 1,2,4-benzenetriol through a reflux process .
  • Acylation Reactions: The acetoxy groups can participate in acylation reactions, making the compound useful as an acylating agent in organic synthesis.
  • Reduction: The compound can also be reduced to yield corresponding alcohols or phenols depending on the reaction conditions.

Research indicates that 1,2,4-triacetoxybenzene exhibits various biological activities. Its derivatives have been studied for potential pharmacological effects, including anti-inflammatory and antimicrobial properties. The presence of acetoxy groups enhances solubility and bioavailability, making it a candidate for further pharmacological exploration.

Several methods exist for synthesizing 1,2,4-triacetoxybenzene:

  • Thiele Acetylation: This method involves the reaction of p-benzoquinone with acetic anhydride in the presence of concentrated sulfuric acid. This reaction facilitates the introduction of acetoxy groups onto the benzene ring .
  • Catalytic Methods: Recent patents describe methods that involve using specific catalysts to enhance yields when synthesizing this compound from starting materials like 4'-methyl-acetoacetanilide and p-benzoquinone .
  • Hydrolysis of Precursors: As previously mentioned, hydrolysis of 1,2,4-triacetoxybenzene can yield other valuable compounds such as 1,2,4-benzenetriol .

1,2,4-Triacetoxybenzene has several applications in various fields:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactive acetoxy groups.
  • Organic Synthesis: The compound is used in organic synthesis as a reagent for introducing acetyl groups into other molecules.
  • Research: Its derivatives are often studied for potential therapeutic applications in medicinal chemistry.

Several compounds share structural similarities with 1,2,4-triacetoxybenzene. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
1,2-DiacetoxybenzeneC10H10O4Contains two acetoxy groups; less reactive than triacetate.
1-Acetoxy-2-hydroxybenzeneC9H10O3Contains one acetoxy group and one hydroxyl group; more polar.
1,3-DiacetoxybenzeneC10H10O4Acetates at different positions; different reactivity profile.
1,2,3-TrihydroxybenzeneC6H6O3Hydroxyl groups instead of acetoxy; different biological activity.

The presence of three acetoxy groups in 1,2,4-triacetoxybenzene gives it distinct chemical properties and reactivity compared to these similar compounds. Its unique structure allows for diverse applications in organic synthesis and medicinal chemistry.

Structural and Physicochemical Properties

Molecular Geometry and Electronic Configuration

The molecular structure of 1,2,4-triacetoxybenzene consists of a benzene ring with three acetoxy substituents positioned at the 1-, 2-, and 4-positions [1] [2] [3]. The compound exhibits the molecular formula C₁₂H₁₂O₆ with a molecular weight of 252.22 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (3,4-diacetyloxyphenyl) acetate, while its Simplified Molecular Input Line Entry System representation is CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC(=O)C [1] [2] [4].

The electronic configuration of 1,2,4-triacetoxybenzene reflects the presence of three acetate ester functional groups attached to the aromatic core. Each acetoxy group contributes electron-withdrawing characteristics through both inductive and resonance effects, significantly influencing the electron density distribution within the benzene ring [2] [3]. The compound's InChI Key, AESFGSJWSUZRGW-UHFFFAOYSA-N, provides a unique identifier for computational and database applications [1] [2] [4].

The spatial arrangement of the acetoxy substituents creates an asymmetric substitution pattern on the benzene ring, leading to reduced molecular symmetry compared to more symmetrically substituted analogues. This asymmetric substitution pattern influences both the physical properties and spectroscopic characteristics of the compound [1] [2] [3].

Crystallographic Characterization and X-ray Diffraction Analysis

1,2,4-Triacetoxybenzene exists as a crystalline solid under standard conditions, exhibiting a white to light yellow powder or crystalline appearance [5] [6] [7]. The compound demonstrates typical characteristics of organic crystalline materials, with intermolecular interactions primarily governed by van der Waals forces and potential hydrogen bonding interactions involving the acetate carbonyl groups [6] [7].

The crystalline form exhibits good stability under ambient conditions, with the molecular packing influenced by the steric requirements of the three acetoxy substituents [5] [6]. The compound's crystallinity contributes to its characteristic melting point range and thermal behavior, as evidenced by its well-defined melting point between 95-100°C [2] [8] [5] [6] [9] [7].

Powder diffraction analysis would be expected to show characteristic peaks corresponding to the regular spacing of molecules in the crystal lattice, though specific diffraction data was not extensively detailed in the available literature. The crystalline nature of the compound facilitates its purification and characterization through standard analytical techniques [6] [7].

Thermochemical Properties: Melting Point, Boiling Point, and Thermal Stability

The thermal properties of 1,2,4-triacetoxybenzene demonstrate its moderate thermal stability and well-defined phase transition behaviors. The compound exhibits a melting point range of 95-100°C, with multiple literature sources reporting values within this range [2] [8] [5] [6] [9] [7]. The most commonly cited melting point is 98-100°C, indicating good reproducibility across different preparations and purification methods [2] [9] [7].

The estimated boiling point of 1,2,4-triacetoxybenzene is approximately 300°C, though this value represents a theoretical calculation rather than experimental determination [3] [8] [9] [10]. The relatively high boiling point reflects the compound's substantial molecular weight and the presence of multiple polar acetate groups that contribute to intermolecular attractions [9] [10].

Thermal stability analysis reveals that the compound can be stored at temperatures ranging from 2-8°C for extended periods, though room temperature storage is also acceptable under appropriate conditions [3] [5] [9]. The compound exhibits a flash point of 153.2°C, indicating moderate fire safety considerations during handling and storage [11].

The thermochemical properties suggest that 1,2,4-triacetoxybenzene undergoes typical ester thermal decomposition pathways at elevated temperatures, likely involving the sequential loss of acetate groups and formation of the corresponding trihydroxybenzene derivative [9] [12].

Solubility Profiles and Partition Coefficients

The solubility characteristics of 1,2,4-triacetoxybenzene reflect the compound's amphiphilic nature, combining the hydrophobic aromatic core with multiple polar acetate functionalities. The compound demonstrates limited water solubility, as evidenced by its calculated logarithmic partition coefficient (log P) value of approximately 1.46, indicating a moderate preference for organic phases over aqueous environments [10] [11].

Solubility in organic solvents is generally favorable, with the compound showing good solubility in ethanol and dimethyl sulfoxide [12] [13]. The presence of multiple acetate groups provides sufficient polarity to enable dissolution in moderately polar organic solvents while maintaining limited water solubility [12] [13].

The partition coefficient data suggests that 1,2,4-triacetoxybenzene would exhibit moderate bioavailability characteristics if used in biological applications, with the compound capable of crossing lipid membranes while maintaining some degree of aqueous phase interaction [10] [11]. However, specific partition coefficient data for the octanol-water system was noted as not available in safety documentation [14].

The solubility profile indicates that the compound would be suitable for applications requiring organic solvent compatibility while maintaining sufficient polarity for certain synthetic transformations and purification procedures [12] [13].

Spectroscopic Fingerprints: NMR, IR, and UV-Vis Spectral Data

The spectroscopic characterization of 1,2,4-triacetoxybenzene provides comprehensive structural confirmation and analytical identification capabilities across multiple spectroscopic techniques. Each spectroscopic method reveals distinct features that collectively establish the compound's identity and structural characteristics.

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1,2,4-triacetoxybenzene exhibits characteristic signals corresponding to both the aromatic protons and the acetate methyl groups [12] [15]. The aromatic region typically displays signals between 6.5-7.5 ppm, with the specific chemical shifts and coupling patterns reflecting the asymmetric substitution pattern of the benzene ring [15]. The acetate methyl groups appear as singlet peaks around 2.0-2.5 ppm, with integration ratios confirming the presence of three equivalent acetate substituents [12] [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the acetate groups typically appearing around 169-171 ppm, while the aromatic carbons exhibit chemical shifts in the 120-155 ppm region [15] [16]. The acetate methyl carbons appear around 20-21 ppm, providing additional structural confirmation [16].

Infrared Spectroscopy

Infrared spectroscopic analysis of 1,2,4-triacetoxybenzene demonstrates characteristic absorption bands that confirm the presence of both aromatic and ester functionalities [17] [18]. The carbonyl stretching vibrations of the acetate groups appear as strong absorption bands in the 1750-1770 cm⁻¹ region, typical of aromatic acetate esters [17] [18]. Aromatic carbon-carbon stretching vibrations are observed in the 1600-1500 cm⁻¹ region, while carbon-oxygen ester bond stretches appear around 1200-1300 cm⁻¹ [18].

The infrared spectrum provides a reliable fingerprint for compound identification, with the combination of aromatic and multiple acetate carbonyl absorptions creating a distinctive spectral pattern [17] [18]. Additional characteristic bands include carbon-hydrogen stretching vibrations in the 2900-3100 cm⁻¹ region and aromatic carbon-hydrogen bending modes around 800-900 cm⁻¹ [18].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1,2,4-triacetoxybenzene exhibits characteristic aromatic absorption bands resulting from π→π* electronic transitions within the benzene ring system [19]. The compound shows absorption maxima typical of substituted aromatic compounds, with the electron-withdrawing acetate groups influencing both the position and intensity of the absorption bands [19].

The spectroscopic data indicates that the compound absorbs ultraviolet light effectively, with absorption bands appearing in the 250-300 nm region characteristic of aromatic compounds with electron-withdrawing substituents [19]. The specific absorption characteristics would be influenced by the asymmetric substitution pattern and the electronic effects of the multiple acetate groups [20] [19].

Mass Spectrometry

Mass spectrometric analysis under electron ionization conditions reveals the molecular ion peak at m/z 252, corresponding to the molecular weight of the compound [17] [21] [18]. The fragmentation pattern shows characteristic loss of acetate groups, with significant fragment ions appearing at m/z 210 (loss of one acetate group), m/z 168 (loss of two acetate groups), and m/z 126 (loss of all three acetate groups, corresponding to the base trihydroxybenzene core) [17] [21]. Additional characteristic fragments include m/z 43 (acetyl cation) and other aromatic fragmentation products [17] [21] [18].

The mass spectrometric fragmentation pattern provides valuable structural information and serves as a reliable analytical tool for compound identification and purity assessment [17] [21] [18]. The presence of the molecular ion peak and the characteristic fragmentation pattern confirms the triacetate structure and the substitution pattern on the aromatic ring [21] [18].

PropertyValueReference
Molecular FormulaC₁₂H₁₂O₆ [1] [2] [3]
Molecular Weight (g/mol)252.22 [1] [2] [3]
Melting Point (°C)95-100 [2] [8] [5] [6] [9] [7]
Boiling Point (°C)300 (estimated) [3] [8] [9] [10]
Density (g/cm³)1.246-1.276 [11]
Refractive Index1.507-1.508 [11]
Log P (octanol/water)1.46 [10] [11]
AppearanceWhite to light yellow crystalline powder [5] [6] [7]

The synthesis of 1,2,4-Triacetoxybenzene through acetylation pathways represents one of the most fundamental and widely utilized approaches in organic chemistry. The classical Thiele-Winter acetoxylation serves as the cornerstone methodology, involving the acid-catalyzed reaction of p-benzoquinone with acetic anhydride to yield the target compound [1] [2] [3] [4].

The mechanism of this transformation proceeds through a multi-step process initiated by the protonation of the quinone carbonyl oxygen by the acid catalyst. This protonation activates the quinone ring toward nucleophilic attack by acetic anhydride, forming an intermediate that subsequently undergoes rearrangement and further acetylation to produce the final triacetoxy product [5] [6]. The reaction typically employs concentrated sulfuric acid as the catalyst, with the process being conducted at temperatures ranging from 25-50°C to prevent decomposition of the product [1] [7].

In the standard protocol, p-benzoquinone is added gradually to a mixture of acetic anhydride and concentrated sulfuric acid, with careful temperature control maintained throughout the addition process. The reaction mixture is stirred at the optimal temperature for 6-24 hours, after which the product is precipitated by pouring the mixture into ice water. The crude 1,2,4-Triacetoxybenzene is then purified through recrystallization from ethanol, typically yielding 80-90% of the pure product [1] [8] [7].

Mechanistic studies have revealed that the rate-determining step involves the initial protonation of the quinone, with the oxygen atom at the C-4 position being more basic than that at C-1 due to higher charge density and HOMO coefficient values [6]. This regioselectivity influences the subsequent acetylation pattern and determines the final product distribution.

Modern variations of this methodology have introduced improved catalyst systems and optimized reaction conditions. The use of phosphoric acid as an alternative catalyst has been demonstrated to provide milder reaction conditions while maintaining reasonable yields [9] [10]. These phosphoric acid-mediated processes offer advantages in terms of reduced side reactions and improved selectivity, particularly when precise temperature control is maintained.

Quinone-Based Synthesis Strategies

Quinone-based synthesis strategies for 1,2,4-Triacetoxybenzene production represent a sophisticated approach that exploits the inherent reactivity of the quinone system. The fundamental strategy involves the utilization of p-benzoquinone as the starting material, which undergoes a series of transformations to generate the desired triacetoxy product through controlled acetylation processes [1] [2] [11].

The quinone substrate exhibits unique reactivity patterns that are crucial for successful synthesis. The electron-deficient nature of the quinone ring system makes it susceptible to nucleophilic attack by acetic anhydride, particularly when activated by appropriate acid catalysts. This reactivity is enhanced by the presence of strong electron-withdrawing groups that further polarize the quinone system [5] [6].

Advanced quinone-based strategies have been developed to improve both yield and selectivity. These include the use of substituted quinones as starting materials, which can provide additional regiochemical control during the acetylation process. For instance, methyl-substituted quinones (such as menadione) have been employed in modified Thiele-Winter reactions, requiring stronger acid catalysts such as triflic acid to achieve satisfactory conversion rates [6].

The quinone-based approach also allows for the incorporation of various functional groups through selective substitution reactions. This versatility has been exploited in the synthesis of complex natural products where 1,2,4-Triacetoxybenzene serves as a key intermediate [13]. The ability to introduce different substituents on the quinone ring before acetylation provides access to a wide range of triacetoxy derivatives with tailored properties.

Temperature control emerges as a critical factor in quinone-based synthesis strategies. The quinone system is particularly sensitive to thermal decomposition, with temperatures above 50°C leading to significant product degradation and tar formation [7] . Optimal reaction conditions typically involve maintaining the reaction mixture at 40-50°C, with careful monitoring of temperature throughout the process.

Optimization of Phosphoric Acid-Mediated Condensation Reactions

Phosphoric acid-mediated condensation reactions represent a significant advancement in the synthesis of 1,2,4-Triacetoxybenzene, offering improved selectivity and milder reaction conditions compared to traditional sulfuric acid-catalyzed processes [9] [10]. The optimization of these reactions has focused on achieving maximum yield while minimizing byproduct formation through careful control of reaction parameters.

The phosphoric acid catalyst system operates through a different mechanistic pathway compared to sulfuric acid, involving the formation of phosphate esters as intermediate species. This mechanism provides enhanced selectivity for the desired triacetoxy product while reducing the formation of unwanted side products [10] [15]. The milder acidic conditions also allow for better preservation of sensitive functional groups that might be degraded under more harsh acidic conditions.

Optimization studies have revealed that the concentration of phosphoric acid plays a crucial role in determining reaction efficiency. Concentrations in the range of 5-10 mol% relative to the quinone substrate have been found to provide optimal results, with higher concentrations leading to increased side reactions and lower concentrations resulting in incomplete conversion [9] [10]. The catalyst loading must be carefully balanced to achieve the desired reaction rate while maintaining product selectivity.

Temperature optimization for phosphoric acid-mediated reactions typically involves maintaining the reaction mixture at 25-60°C, with the optimal temperature range being 40-50°C for most substrates [9] [10]. This temperature range provides sufficient activation energy for the condensation process while preventing thermal decomposition of the product. The reaction time is generally longer than sulfuric acid-catalyzed processes, typically requiring 8-20 hours for complete conversion.

Solvent effects have been systematically studied in phosphoric acid-mediated reactions, with neat acetic anhydride being the preferred medium. The use of additional solvents has been found to dilute the reaction mixture and reduce the effective concentration of reactants, leading to decreased reaction rates and yields [10] [15]. However, in some cases, the addition of small amounts of polar aprotic solvents can improve mixing and heat transfer, particularly in large-scale processes.

The purification of products from phosphoric acid-mediated reactions requires specific considerations due to the nature of the catalyst system. The phosphoric acid catalyst can be neutralized with mild bases such as sodium bicarbonate, followed by extraction and crystallization procedures. This approach provides cleaner product isolation compared to sulfuric acid-catalyzed reactions, which often require more extensive purification steps [9] [10].

Solvent Systems and Temperature Control in Large-Scale Production

Large-scale production of 1,2,4-Triacetoxybenzene requires careful consideration of solvent systems and temperature control to ensure consistent product quality and yield while maintaining process safety and economic viability [16]. The selection of appropriate solvent systems is crucial for achieving optimal reaction conditions and facilitating efficient product isolation.

In industrial applications, the choice of solvent system must balance several factors including reaction efficiency, product solubility, safety considerations, and cost-effectiveness. Neat acetic anhydride systems are preferred for their ability to serve as both solvent and reactant, eliminating the need for additional solvents and simplifying the overall process [16]. However, the use of co-solvents may be necessary in certain cases to improve heat transfer and mixing, particularly in large reaction vessels.

Temperature control in large-scale production presents unique challenges due to the exothermic nature of the acetylation reaction and the potential for temperature gradients within large reaction vessels. The implementation of efficient cooling systems is essential to maintain the reaction temperature within the optimal range of 40-50°C [16]. Advanced temperature control systems utilizing cascaded cooling loops and automated temperature monitoring have been developed to address these challenges.

The heat management strategy for large-scale production typically involves the use of external cooling jackets combined with internal cooling coils to provide uniform temperature distribution throughout the reaction mixture. The cooling system must be capable of removing the heat generated by the exothermic acetylation reaction while maintaining precise temperature control within ±2°C of the target temperature [16].

Automated control systems have been implemented in large-scale production facilities to monitor and control critical process parameters including temperature, pressure, and reactant addition rates. These systems utilize real-time data acquisition and process control algorithms to maintain optimal reaction conditions and prevent temperature excursions that could lead to product degradation or safety hazards [16].

Process safety considerations in large-scale production include the implementation of emergency cooling systems and pressure relief systems to handle potential runaway reactions. The use of automated shutdown procedures and safety interlocks ensures that the process can be safely terminated in the event of equipment failure or process deviations [16].

Byproduct Formation and Purification Techniques

The formation of byproducts during 1,2,4-Triacetoxybenzene synthesis represents a significant challenge that must be addressed through careful optimization of reaction conditions and implementation of effective purification strategies [17]. Understanding the mechanisms of byproduct formation is essential for developing effective purification techniques and improving overall process efficiency.

The primary byproducts formed during the synthesis include partially acetylated derivatives such as 1,2-diacetoxybenzene and 1,4-diacetoxybenzene, which result from incomplete acetylation of the quinone substrate [17]. These compounds typically account for 2-10% of the total product mixture and can significantly impact the purity of the final product if not properly removed. The formation of these byproducts is influenced by factors such as reaction temperature, catalyst concentration, and reactant stoichiometry.

Monoacetoxy derivatives represent another class of byproducts that form under conditions of insufficient acetic anhydride concentration or inadequate reaction time. These compounds typically comprise 5-15% of the crude product mixture and are characterized by their distinct spectroscopic properties and lower melting points compared to the target compound [17]. The formation of monoacetoxy derivatives can be minimized through the use of excess acetic anhydride and extended reaction times.

High-temperature conditions (above 55°C) can lead to the formation of polymerization products and tar-like substances, which are difficult to separate from the desired product and can significantly impact yield and purity [17]. These byproducts are typically formed through radical polymerization mechanisms and are characterized by their high molecular weight and dark coloration.

Hydroquinone derivatives can form during the workup process through hydrolysis of acetoxy groups, particularly when the reaction mixture is exposed to water or basic conditions. These compounds typically account for 2-6% of the crude product and can be identified through their characteristic UV-visible absorption spectra and NMR signatures [17].

Effective purification techniques for removing these byproducts include selective crystallization, column chromatography, and recrystallization procedures. Selective crystallization takes advantage of the different solubility properties of the various acetylated derivatives, allowing for the preferential crystallization of the desired triacetoxy product [18] [19]. This technique is particularly effective for removing mono- and diacetoxy byproducts.

Column chromatography provides a powerful tool for separating complex mixtures of acetylated derivatives, utilizing differences in polarity and molecular size to achieve separation. Silica gel chromatography with gradient elution using hexane-ethyl acetate mixtures has been found to be particularly effective for this application [17].

Recrystallization from ethanol represents the most commonly employed purification technique for 1,2,4-Triacetoxybenzene, providing high purity products with minimal loss of material. The optimal recrystallization conditions involve dissolving the crude product in hot ethanol followed by slow cooling to room temperature to promote the formation of pure crystals [1] [7] [18]. Multiple recrystallization cycles may be necessary to achieve the desired purity level, particularly for products destined for pharmaceutical applications.

Advanced purification techniques such as high-performance liquid chromatography (HPLC) and preparative gas chromatography have been employed for the purification of high-value products or for analytical purposes. These techniques provide excellent separation efficiency but are typically not cost-effective for large-scale production applications [17].

XLogP3

1.2

UNII

903T7H7CP1

Other CAS

613-03-6

Wikipedia

1,2,4-benzenetriacetate

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,2,4-Benzenetriol, 1,2,4-triacetate: INACTIVE

Dates

Last modified: 08-16-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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